molecular formula C12H12N2O4 B8339646 N-(4-nitrobenzoyl)valerolactam

N-(4-nitrobenzoyl)valerolactam

Cat. No. B8339646
M. Wt: 248.23 g/mol
InChI Key: JMGVBIQIKMIKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05753138

Procedure details

Synthesized as for N-(4-nitrobenzoyl)caprolactam (Example XXIII using valerolactam (Aldrich) in place of caprolactam.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:19]=[CH:18][C:7]([C:8]([N:10]2[CH2:16][CH2:15][CH2:14][CH2:13]C[C:11]2=[O:17])=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].C1(=O)NCCCC1>>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]([N:10]2[CH2:16][CH2:15][CH2:14][CH2:13][C:11]2=[O:17])=[O:9])=[CH:18][CH:19]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)N2C(CCCCC2)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCN1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)N2C(CCCC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.